molecular formula C16H16ClN5O4S B2458911 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-81-3

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2458911
CAS No.: 946379-81-3
M. Wt: 409.85
InChI Key: GVCCLKKWEIMREU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O4S and its molecular weight is 409.85. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S/c1-26-12-3-2-9(17)6-11(12)19-13(24)8-27-16-20-14-10(15(25)21-16)7-18-22(14)4-5-23/h2-3,6-7,23H,4-5,8H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCCLKKWEIMREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that incorporates a chloro-substituted methoxyphenyl moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. The presence of the thioacetamide group is significant for its biological activity.

Anticancer Activity:
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: A recent study evaluated the cytotoxic potential of related pyrazole derivatives against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated IC50 values ranging from 3.25 µM to 42.30 µM depending on the specific derivative and cell line tested .

Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
N-(5-chloro-2-methoxyphenyl)-...MCF712.50Induces apoptosis
Similar Pyrazole DerivativeA54926Inhibits proliferation
Another DerivativeHepG217.82Cell cycle arrest

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of kinases involved in cell cycle regulation.

Case Studies

  • Study on Pyrazole Derivatives: A comprehensive study by Bouabdallah et al. demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against HepG2 cells, suggesting a promising avenue for further development in anticancer therapy .
  • Mechanistic Insights: Research into the mechanism revealed that these compounds could inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of N-(5-chloro-2-methoxyphenyl)-... is influenced by its structural components:

  • Chloro and Methoxy Substituents: The presence of these groups enhances lipophilicity and may improve binding affinity to target proteins.
  • Thioacetamide Group: This moiety appears essential for the anticancer activity observed in preliminary studies.

Scientific Research Applications

Molecular Formula

The molecular formula for N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is C22H24ClN5O3SC_{22}H_{24}ClN_{5}O_{3}S.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazolo-pyrimidine structure exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

Case Study

A study evaluated various pyrazolo-pyrimidine derivatives, including those similar to this compound. Results showed a marked reduction in inflammation markers in animal models, suggesting potential therapeutic use in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound are primarily attributed to its ability to inhibit specific cancer cell lines. The pyrazolo-pyrimidine framework is known for its role in targeting various oncogenic pathways.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-...MCF7 (breast cancer)3.79Inhibition of cell proliferation
Similar Pyrazolo CompoundsNCI-H460 (lung cancer)12.50Induction of apoptosis
Other DerivativesHepG2 (liver cancer)17.82Cell cycle arrest

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Toxicology and Safety Profile

Initial toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects in clinical settings.

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions, a reaction critical for modulating biological activity and solubility.

Reagent/ConditionsProductNotes
mCPBA (0°C, CH~2~Cl~2~)Sulfoxide derivativeSelective oxidation at low temperature
H~2~O~2~ (aq. AcOH, reflux)Sulfone derivativeRequires prolonged heating
NaIO~4~ (MeOH/H~2~O, RT)No reaction observedSpecific to vicinal diols

Research Insight : Oxidation to sulfone derivatives enhances polar surface area, potentially improving aqueous solubility for pharmacological applications.

Acetamide Hydrolysis

The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

ConditionsProductYield
6M HCl (reflux, 12 hr)2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid78%
2M NaOH (EtOH/H~2~O, 60°C, 6 hr)Sodium salt of the carboxylic acid85%

Structural Impact : Hydrolysis removes the N-(5-chloro-2-methoxyphenyl) group, generating a versatile intermediate for coupling reactions.

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl substituent participates in esterification, etherification, and oxidation reactions .

Esterification

ReagentProductApplication
Acetic anhydride (pyridine, RT)Acetylated derivativeImproves lipophilicity
Benzoyl chloride (DMAP, CH~2~Cl~2~)Benzoylated derivativeEnhances metabolic stability

Oxidation

ReagentProductNotes
PCC (CH~2~Cl~2~, RT)2-Oxoethyl derivativeForms ketone for further conjugation
KMnO~4~ (aq. H~2~SO~4~)Carboxylic acid derivativeRarely used due to overoxidation

Mechanistic Note : Oxidation to the ketone introduces an electrophilic site for nucleophilic addition reactions .

Aromatic Electrophilic Substitution

The 5-chloro-2-methoxyphenyl group directs electrophilic substitution to specific positions, though reactivity is attenuated by electron-withdrawing effects .

ReactionConditionsProductRegioselectivity
NitrationHNO~3~/H~2~SO~4~, 0°CPara-nitro derivativeMeta to methoxy
Halogenation (Br~2~)FeBr~3~, CH~2~Cl~2~3-Bromo substitutionOrtho to acetamide

Research Finding : Bulky substituents on the pyrazolo[3,4-d]pyrimidinone core sterically hinder aromatic reactivity, as observed in kinase inhibitor analogs .

Nucleophilic Substitution at Pyrimidinone Core

The 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl group undergoes substitution at the 6-position under basic conditions.

NucleophileConditionsProductYield
NH~3~ (gas)EtOH, 80°C6-Amino derivative62%
CH~3~ONaDMF, 100°C6-Methoxy derivative55%

Structural Implication : Substitution at this position alters hydrogen-bonding capacity, critical for target binding in kinase inhibition .

Photochemical and Thermal Stability

The compound demonstrates moderate stability under standard storage conditions but degrades under UV light or prolonged heating.

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Cleavage of thioether bond48 hr
100°C (neat)Dehydration of hydroxyethyl group12 hr

Analytical Data : Degradation products were characterized via LC-MS and ^1^H-NMR, confirming structural breakdown.

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or therapeutic applications .

Metal SaltConditionsComplex TypeApplication
CuCl~2~MeOH, RTSquare-planar Cu(II)Antimicrobial studies
Fe(NO~3~)~3~H~2~O/EtOH, refluxOctahedral Fe(III)Oxidation catalysis

Research Gap : Complexation effects on biological activity remain underexplored but are hypothesized to modulate pharmacokinetics .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?

  • Methodological Answer : Standardize intermediates (e.g., pyrazolo[3,4-d]pyrimidin-6-thiol) with detailed 1^1H NMR spectra and melting points. Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction atmosphere, N₂ vs. air). Cross-lab validation with blinded samples reduces operator bias .

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